molecular formula C11H18N2O2 B13256772 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13256772
M. Wt: 210.27 g/mol
InChI Key: CDCHVIMIQSBSGS-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-carboxylic acid derivative of interest in advanced chemical and pharmaceutical research. Compounds based on the pyrazole scaffold are extensively investigated for their potential as modulators of biological targets, given their prevalence in medicinal chemistry . For instance, structurally related pyrazole-carboxylic acids serve as key synthetic intermediates in the development of active pharmaceutical ingredients, demonstrating the strategic value of this chemical class in complex synthesis pathways . This specific compound is suited for research applications including the exploration of structure-activity relationships (SAR), the synthesis of novel heterocyclic compounds for biological screening, and development of proprietary molecular libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-(2-methylpropyl)-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-7(2)5-9-6-10(11(14)15)13(12-9)8(3)4/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

CDCHVIMIQSBSGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Condensation of Hydrazine with Carbonyl Compounds

One common method for synthesizing pyrazoles involves the reaction of hydrazine with a suitable carbonyl compound, such as a diketone or a ketoester, under acidic conditions. This method can be adapted to introduce various substituents onto the pyrazole ring.

Use of Trichloromethyl Enones

Recent studies have shown that trichloromethyl enones can be used as starting materials for the regiocontrolled synthesis of pyrazole derivatives. This approach allows for the selective formation of either the 1,3- or 1,5-regioisomer, depending on the nature of the hydrazine used.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct regioisomer is formed can be challenging. The use of specific hydrazines or reaction conditions may help control this.
  • Yield and Purity : Maximizing yield and purity is crucial for industrial applications. This may involve optimizing reaction conditions and purification methods.

Data Table: General Pyrazole Synthesis Conditions

Method Starting Materials Reaction Conditions Yield
Condensation with Hydrazine Diketone or Ketoester, Hydrazine Acidic Conditions Variable
Trichloromethyl Enones Trichloromethyl Enone, Hydrazine Alcohol Solvent, Reflux 37–97%

Biological Activity

3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 50920-49-5

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar pyrazole compounds against various pathogens, suggesting that 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid may share this property. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent activity.

The biological activity of 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.
  • Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Study on Antimicrobial Activity

A comparative study evaluated several pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally similar to 3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing promising results.

CompoundTarget PathogenZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
3-(2-Methylpropyl)-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid C. albicans20

Study on Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to control groups.

Comparison with Similar Compounds

Substituent Position and Chain Branching

Compound Name CAS RN Substituents (Position) Molecular Formula Molecular Weight Key Differences Similarity Score
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 26308-42-9 3-Ethyl, 1-Methyl C7H10N2O2 154.17 Linear ethyl vs. branched isobutyl at 3-position 0.92
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 3-Propyl, 1-Methyl C8H12N2O2 168.19 Linear propyl vs. branched isobutyl at 3-position 0.91
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid 912451-06-0 5-Isobutyl, 3-COOH C9H14N2O2 182.22 Carboxylic acid at 3-position vs. 5-position 0.96
3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid 39658-16-7 3-Methyl, 1-Propyl C8H12N2O2 168.19 Methyl vs. isobutyl at 3-position; propyl vs. isopropyl at 1-position N/A
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid 956755-70-7 5-Cl, 3-Methyl, 1-Isobutyl C8H11ClN2O2 202.64 Chlorine at 5-position; carboxylic acid at 4-position N/A

Key Observations

Positional Isomerism : Moving the carboxylic acid from the 5- to 3-position (as in 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid) alters hydrogen-bonding capacity and acidity, affecting interactions with biological targets .

Electron-Withdrawing Groups : Analogs like 3-(Trifluoromethyl)-1-isobutyl-1H-pyrazole-5-carboxylic acid (CAS 2090994-89-9) exhibit lower pKa values (~2.5–3.0) due to the electron-withdrawing trifluoromethyl group, unlike the target’s alkyl-dominated electronic profile .

Melting Points and Solubility

  • 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0): Melting point 150–152°C .
  • Target Compound : Expected lower melting point (<150°C) due to branched substituents disrupting crystal packing.
  • 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid : Liquid at room temperature, highlighting the impact of halogenation on phase behavior .

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